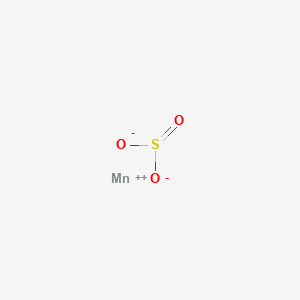

Manganese(II) sulfite

Description

Properties

IUPAC Name |

manganese(2+);sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQPCGTWHYQICV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Manganese(II) sulfite chemical properties and structure

An In-depth Technical Guide on the Core Chemical Properties and Structure of Manganese(II) Sulfite

Introduction

This compound (MnSO₃) is an inorganic compound of interest in various fields of chemical research and environmental applications. This technical guide provides a comprehensive overview of its core chemical properties, structural details, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development who may encounter manganese compounds in their work. The information is presented to facilitate a deep understanding of its behavior and characteristics.

Chemical Properties

This compound is a white to pale pink solid that is sparingly soluble in water.[1] Its fundamental properties are summarized in the table below. The manganese ion in this compound typically exists in the +II oxidation state.[1] One of the key chemical behaviors of MnSO₃ is its involvement in redox reactions, where the Mn²⁺ ion can change its oxidation state, making it relevant in catalysis.[1] In environmental contexts, manganese(II) ions can catalyze the oxidation of sulfite in the presence of oxygen to form manganese dioxide (MnO₂), a process with implications for water treatment and pollutant degradation.[1]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | MnSO₃ | [1][2][3] |

| Molecular Weight | 135.00 g/mol | [4] |

| CAS Number | 13568-71-3 | [1][2] |

| Appearance | White to pale pink solid | [1] |

| Solubility in Water | Sparingly soluble.[1] The solubility of its hydrates has been investigated: - MnSO₃·2.5H₂O: 6.93 x 10⁻³ mass % (293 K) to 1.23 x 10⁻² mass % (343 K) - MnSO₃·H₂O: 1.48 x 10⁻² mass % (363 K) - Anhydrous (approximate): 5 x 10⁻⁴ mol kg⁻¹ (room temperature) | [5] |

| IUPAC Name | manganese(2+);sulfite | [1][4] |

Thermal Decomposition

The thermal decomposition of this compound, particularly its hydrated form (MnSO₃·3H₂O), is highly dependent on the atmospheric conditions.

-

In a Nitrogen Atmosphere: The trihydrate first undergoes dehydration in stages between 60°C and 260°C to form the anhydrous salt.[6] Upon further heating (280-540°C), the anhydrous MnSO₃ decomposes into manganese(II) oxide (MnO) and sulfur dioxide (SO₂).[6]

-

In an Oxygen Atmosphere: The decomposition pathway is more complex. While initial dehydration occurs similarly, the anhydrous sulfite is subsequently oxidized to manganese(II) sulfate (MnSO₄).[6] However, this oxidation is often incomplete, and side reactions, including disproportionation to manganese(II) sulfide (MnS) and MnSO₄, and decomposition to MnO, occur simultaneously.[6] The final product upon heating to higher temperatures (around 950-1000°C) is trimanganese tetroxide (Mn₃O₄).[6]

Crystal Structure

This compound exists in different crystalline forms, including α-MnSO₃ and β-MnSO₃. The structure of β-MnSO₃ has been determined by X-ray diffraction. It belongs to the monoclinic crystal system with the space group P2₁/a.[7][8] The structure consists of two distinct sulfite ions and two manganese environments. The Mn-O distances range from 2.147 Å to 2.381 Å.[7][8]

Table 2: Crystallographic Data for β-Manganese(II) Sulfite

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [7][8] |

| Space Group | P2₁/a | [7][8] |

| Unit Cell | a = 8.227(12) Å | [7][8] |

| b = 12.199(2) Å | [7][8] | |

| c = 5.4193(5) Å | [7][8] | |

| β = 79.741(7)° | [7][8] | |

| Z (Formula Units) | 8 | [7][8] |

| Calculated Density | 3.55 Mg m⁻³ | [7][8] |

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a precipitation reaction.[1]

-

Objective: To synthesize this compound trihydrate.

-

Materials:

-

A concentrated solution of a manganese(II) salt (e.g., manganese(II) chloride or manganese(II) sulfate).

-

45% w/v sodium hydrogen sulfite (NaHSO₃) solution.

-

Deionized water, alcohol, acetone.

-

-

Procedure:

-

Mix the concentrated manganese(II) chloride solution with the sodium hydrogen sulfite solution.

-

A precipitate of this compound will form.

-

Filter the resulting precipitate.

-

Wash the precipitate sequentially with deionized water, followed by alcohol, and then acetone to remove impurities and water.

-

Dry the final product in a vacuum desiccator.[6]

-

Characterization Workflow

A typical experimental workflow for the synthesis and characterization of this compound is outlined below. This process ensures the correct product has been formed and allows for the study of its properties.

Thermal Analysis

The thermal decomposition of this compound trihydrate can be investigated using thermogravimetry (TG) and differential thermal analysis (DTA).

-

Objective: To determine the decomposition pathway and thermal stability.

-

Apparatus: A thermobalance capable of operating under controlled atmospheres (e.g., nitrogen, oxygen) and a DTA apparatus.

-

Procedure:

-

Place a precisely weighed sample of MnSO₃·3H₂O into the sample holder of the thermobalance.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of the desired gas (nitrogen or oxygen).

-

Record the mass loss as a function of temperature (TG curve).

-

Simultaneously, run a parallel experiment using the DTA apparatus to record endothermic and exothermic events.

-

Analyze the intermediate and final products at various temperatures using X-ray powder diffraction to confirm their identity.[6]

-

The evolved sulfur dioxide can be quantified by passing the exit gas through a bubbler and titrating with a standard iodine solution.[6]

-

References

- 1. This compound Research Compound [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. This compound | MnO3S | CID 21977412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. akjournals.com [akjournals.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

Physical properties of Manganese(II) sulfite crystals

An In-depth Technical Guide to the Physical Properties of Manganese(II) Sulfite Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (MnSO₃) crystals. The information is compiled from various scientific sources to aid researchers and professionals in understanding the characteristics of this inorganic compound. This document focuses on quantifiable data, experimental methodologies, and structural relationships.

General Properties

This compound is an inorganic compound with the chemical formula MnSO₃. It is known to exist in an anhydrous form as well as several hydrated forms. The anhydrous compound has a molecular weight of 135.00 g/mol .[1][2] The CAS Registry Number for this compound is 13568-71-3.[2]

Hydrated Forms of this compound

This compound crystallizes from aqueous solutions in several hydrated forms. The specific hydrate that forms is dependent on factors such as temperature and the concentration of sulfurous acid.[3] The known hydrates include:

-

Trihydrate (MnSO₃·3H₂O): Exists in two different forms, a monoclinic α-form and an orthorhombic β-form.[3]

-

2.5-Hydrate (MnSO₃·2.5H₂O) [3]

-

Dihydrate (MnSO₃·2H₂O) [3]

-

Monohydrate (MnSO₃·H₂O) [3]

The relationship between these hydrated forms can be visualized as a series of dehydration steps, although the precise temperature and pressure conditions for these transitions are not well-documented in the available literature.

Physical and Crystallographic Properties

The physical and crystallographic properties of this compound and its hydrates are summarized in the tables below. Data for some hydrates are limited in the scientific literature.

Table 1: General Physical Properties of this compound and its Hydrates

| Compound | Formula | Molecular Weight ( g/mol ) | Color | Density (g/cm³) |

| Anhydrous this compound | MnSO₃ | 135.00[1][2] | Yellow (β-form)[4] | 3.55 (calculated for β-form)[4] |

| α-Manganese(II) Sulfite Trihydrate | MnSO₃·3H₂O | 189.05 | Not specified | 2.425 (calculated) |

| This compound Monohydrate | MnSO₃·H₂O | 153.02 | Not specified | 2.842 (calculated) |

Table 2: Crystallographic Data for this compound and its Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| β-MnSO₃[4] | Monoclinic | P2₁/a | 8.227 | 12.199 | 5.4193 | 79.741 | 8 |

| α-MnSO₃·3H₂O | Monoclinic | P2₁/n | 6.6501 | 8.9065 | 8.7925 | 96.105 | 4 |

| MnSO₃·H₂O | Monoclinic | P2₁/n | 4.843 | 12.807 | 5.762 | 90.39 | 4 |

Solubility

The solubility of this compound hydrates in water has not been extensively investigated, and the available data shows some discrepancies. It is generally reported as being sparingly soluble in water but readily soluble in sulfurous acid.[3]

Table 3: Solubility of this compound Hydrates in Water

| Hydrate Form | Temperature (K) | Mass % | Molality (mol/kg) | Reference |

| MnSO₃·2.5H₂O | 293 | 6.93 x 10⁻³ | 5.13 x 10⁻⁴ | [3] |

| MnSO₃·2.5H₂O | 343 | 1.23 x 10⁻² | 9.13 x 10⁻⁴ | [3] |

| MnSO₃·H₂O | 363 | 1.48 x 10⁻² | 1.10 x 10⁻³ | [3] |

| MnSO₃·3H₂O (unspecified form) | Room Temp | ~0.01 | 7.4 x 10⁻⁴ | [3] |

| MnSO₃·3H₂O (unspecified form) | "Hot Water" | ~0.02 | 1.5 x 10⁻³ | [3] |

Note: The solubility data from Gorgeu (1883) for the trihydrate is considered potentially high due to possible sulfate impurities in the samples.[3]

Spectroscopic Properties

The sulfite ion has a trigonal pyramidal geometry (C₃ᵥ symmetry) and is expected to exhibit four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric S-O stretch

-

ν₂ (A₁): Symmetric O-S-O bend (umbrella mode)

-

ν₃ (E): Asymmetric S-O stretch

-

ν₄ (E): Asymmetric O-S-O bend

In the solid state, crystal lattice effects and the coordination to the manganese ion can cause shifts in these frequencies and the splitting of degenerate modes. For comparison, the vibrational bands for lead(II) sulfite (PbSO₃) are observed at 935 cm⁻¹ (ν₁), 622 cm⁻¹ (ν₂), 880 cm⁻¹ (ν₃), and 474 cm⁻¹ (ν₄) in the Raman spectrum.[1] For hannebachite (a calcium sulfite hemihydrate), Raman bands are observed at 1005 and 969 cm⁻¹ (stretching modes) and 655 cm⁻¹ and multiple bands between 444 and 520 cm⁻¹ (bending modes).[1] In diffuse reflectance FTIR spectroscopy of sodium sulfite, qualitative peaks are observed at maxima of 973, 633, and 495 cm⁻¹.[5]

Thermal Properties

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for the thermal decomposition of this compound hydrates is not available in the surveyed literature. The thermal decomposition of related manganese compounds, such as manganese dithionate and manganese nitrate, involves multi-step processes leading to the formation of manganese oxides.[6][7] It is expected that the hydrates of this compound would first lose their water of crystallization upon heating, followed by the decomposition of the anhydrous sulfite to manganese oxides at higher temperatures.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of specific this compound hydrates are not well-documented in readily accessible literature. However, a general approach involves the reaction of a soluble manganese(II) salt with a sulfite source in an aqueous solution.

General Synthesis of this compound Hydrates

A general method for the preparation of this compound hydrates involves the precipitation from an aqueous solution. The following is a generalized protocol based on common precipitation reactions for inorganic salts.

Materials:

-

Manganese(II) sulfate (MnSO₄) or Manganese(II) chloride (MnCl₂)

-

Sodium sulfite (Na₂SO₃) or sulfur dioxide (SO₂) gas

-

Deionized water

Procedure:

-

Prepare an aqueous solution of a soluble manganese(II) salt (e.g., MnSO₄).

-

Slowly add a solution of sodium sulfite or bubble sulfur dioxide gas through the manganese(II) salt solution with constant stirring.

-

Control the temperature of the reaction mixture to favor the formation of the desired hydrate. Based on the literature, lower temperatures (room temperature) favor the formation of higher hydrates like the trihydrate, while higher temperatures favor the formation of lower hydrates.[3]

-

Allow the precipitate to age in the mother liquor to improve crystallinity.

-

Isolate the solid product by filtration.

-

Wash the crystals with deionized water to remove any soluble impurities.

-

Dry the product under controlled conditions (e.g., in a desiccator over a drying agent) to prevent efflorescence or further dehydration.

Characterization by X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for identifying the crystal structure of the different this compound phases.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Grind a small amount of the crystalline sample to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample on a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters (e.g., 2θ scan range, step size, and scan speed). A typical range would be from 10° to 80° with a step size of 0.02°.

-

Collect the diffraction pattern.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to known crystallographic data for this compound hydrates.

References

An In-depth Technical Guide to Manganese(II) Sulfite (CAS 13568-71-3): Properties, Hazards, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Manganese(II) sulfite (CAS 13568-71-3), an inorganic compound with notable redox properties. This document details its chemical and physical characteristics, potential hazards, synthesis methodologies, and analytical procedures. Furthermore, it explores the compound's mechanism of action, particularly its role in inducing oxidative stress and its implications for cellular signaling pathways relevant to toxicology and therapeutic research.

Physicochemical Properties

This compound (MnSO₃) is a manganese salt of sulfurous acid. Its fundamental properties are summarized below. The anhydrous form is a white to pale pink solid that is sparingly soluble in water. It is known to form several hydrates, which can influence its solubility and stability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13568-71-3 | [2] |

| Molecular Formula | MnO₃S | [3] |

| Molecular Weight | 135.00 g/mol | [3] |

| Appearance | White to pale pink solid | [2] |

| Crystal Structure (β-form) | Monoclinic | [4] |

| Calculated Density (β-form) | 3.55 g/cm³ | [4] |

| Water Solubility | Sparingly soluble. Approx. 5 x 10⁻⁴ mol/kg at room temperature for hydrates.[1] | |

| Solubility in Organic Solvents | Generally insoluble in aprotic organic solvents.[5][6] |

Hazards and Toxicology

Disclaimer: The following hazard information is extrapolated from data for Manganese(II) sulfate and should be considered indicative for this compound. Appropriate safety precautions for handling manganese compounds should always be followed.

Prolonged or repeated exposure to manganese, particularly through inhalation, is known to cause neurotoxicity, a condition referred to as "manganism," which can manifest with Parkinson's-like symptoms. The central nervous system is the primary target organ for manganese toxicity.[7][8]

Table 2: GHS Hazard Classification (Inferred from Manganese(II) Sulfate)

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Brain) through prolonged or repeated exposure if inhaled. |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Toxicological Data (for Manganese(II) Sulfate Monohydrate):

-

LD50 Oral (Rat): 2,150 mg/kg[11]

Given the serious potential for organ damage upon repeated exposure, handling of this compound should be conducted in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection to avoid dust inhalation.

Synthesis and Experimental Protocols

This compound is typically synthesized through aqueous precipitation or hydrothermal methods.

Aqueous Precipitation

This method involves the reaction of a soluble manganese(II) salt with a sulfite source in an aqueous solution, leading to the precipitation of this compound.

Representative Experimental Protocol: Precipitation

-

Preparation of Solutions:

-

Prepare a 0.5 M solution of Manganese(II) chloride (MnCl₂) by dissolving the appropriate amount in deionized water.

-

Prepare a 0.5 M solution of sodium sulfite (Na₂SO₃) in deionized water.

-

-

Precipitation:

-

In a beaker, place the MnCl₂ solution and begin stirring with a magnetic stirrer.

-

Slowly add the Na₂SO₃ solution dropwise to the MnCl₂ solution. A pale pink or white precipitate of this compound will form immediately. The reaction is as follows: MnCl₂ (aq) + Na₂SO₃ (aq) → MnSO₃ (s) + 2 NaCl (aq)

-

-

Isolation and Purification:

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

Separate the precipitate from the supernatant by filtration using a Buchner funnel.

-

Wash the collected precipitate several times with deionized water to remove residual sodium chloride.

-

Follow with a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified precipitate in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final product.

-

Hydrothermal Synthesis

Hydrothermal methods can be employed to control the crystal phase and morphology of manganese compounds. This involves carrying out the reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.

Representative Experimental Protocol: Hydrothermal Synthesis

-

Precursor Preparation:

-

Dissolve 1 mmol of Manganese(II) sulfate monohydrate (MnSO₄·H₂O) in 40 mL of deionized water.

-

In a separate container, prepare the desired sulfite source solution.

-

-

Hydrothermal Reaction:

-

Transfer the manganese precursor solution to a 100 mL Teflon-lined stainless-steel autoclave.

-

Add the sulfite source to the autoclave.

-

Seal the autoclave and heat it to a specified temperature (e.g., 120-180 °C) for a duration of 12-24 hours.[1]

-

-

Product Recovery:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors.

-

Dry the final product in an oven at 60-80 °C.

-

Analytical Methods

The characterization and quantification of this compound involve determining the concentration of both the manganese ion and the sulfite ion.

Protocol for Manganese Quantification by Atomic Absorption Spectroscopy (AAS):

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a minimal amount of dilute nitric acid to ensure complete dissolution and oxidation of sulfite to sulfate, preventing interference.

-

Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water to bring the manganese concentration within the linear range of the instrument (typically 1-10 ppm).

-

-

Instrumentation and Analysis:

-

Set up the AAS instrument with a manganese hollow cathode lamp.

-

Use an air-acetylene flame.

-

Calibrate the instrument using a series of standard solutions of known manganese concentrations.

-

Aspirate the prepared sample solution into the flame and record the absorbance at 279.5 nm.

-

Determine the concentration of manganese in the sample by comparing its absorbance to the calibration curve.

-

Protocol for Sulfite Quantification by Ion Chromatography (IC):

-

Sample Preparation:

-

Due to the instability of sulfite, which readily oxidizes to sulfate, samples must be prepared in a stabilization solution. A common stabilizer is a formaldehyde solution, which forms a stable hydroxymethylsulfonate adduct.[12]

-

Weigh the this compound sample and dissolve it in an alkaline extraction/stabilization solution (e.g., a mixture of sodium hydroxide and formaldehyde).

-

Dilute the sample to an appropriate concentration with the eluent.

-

Filter the sample through a 0.2 µm filter before injection.

-

-

Instrumentation and Analysis:

-

Use an ion chromatograph equipped with a high-capacity anion exchange column and a conductivity or electrochemical detector.

-

The mobile phase is typically a hydroxide or carbonate/bicarbonate eluent gradient.

-

Inject the prepared sample onto the column.

-

Identify and quantify the sulfite peak based on the retention time and peak area compared to known standards.

-

Mechanism of Action and Biological Signaling

The biological activity of this compound is primarily driven by the redox chemistry of the manganese ion (Mn²⁺) and the generation of reactive species from the sulfite ion.

Redox Cycling and Oxidative Stress

In biological systems, Mn²⁺ can participate in redox reactions, potentially cycling between Mn²⁺ and Mn³⁺ states. This cycling can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress. The sulfite anion (SO₃²⁻) can also be oxidized to form highly reactive sulfate radicals (SO₄•⁻), which are potent oxidizing agents capable of damaging cellular components like lipids, proteins, and DNA.[2]

Manganese and Cellular Signaling Pathways

Excess intracellular manganese is known to induce neuroinflammation and can modulate various signaling pathways. While studies specifically on MnSO₃ are limited, research on manganese ions provides critical insights for drug development and toxicology professionals.

Neuroinflammation via NF-κB and MAPK Pathways:

Manganese exposure can activate microglia and astrocytes, leading to a neuroinflammatory response. This is often mediated through the activation of key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically ERK1/2). Activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to neuronal damage.[1][9][13]

Activation of the cGAS-STING Pathway in Cancer Immunotherapy:

Recent studies have highlighted the role of Mn²⁺ as a potent activator of the cGAS-STING innate immune pathway. Cytosolic Mn²⁺ can enhance the sensitivity of the DNA sensor cGAS, leading to the production of the second messenger cGAMP. This activates STING, triggering a downstream cascade involving TBK1 and IRF3, which results in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This response is crucial for antitumor immunity, as it promotes the maturation of dendritic cells (DCs) and enhances the cytotoxic activity of T cells. This makes manganese compounds, potentially including this compound, interesting candidates for investigation in chemo-immunotherapy.[8][14][15]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Research Compound [benchchem.com]

- 3. This compound | MnO3S | CID 21977412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijnc.ir [ijnc.ir]

- 5. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]

- 8. mdpi.com [mdpi.com]

- 9. Manganese induces neuroinflammation through SPON1-mediated activation of ERK1/2/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Manganese exposure induces neuroinflammation by impairing mitochondrial dynamics in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Manganese potentiates in vitro production of proinflammatory cytokines and nitric oxide by microglia through a nuclear factor kappa B-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Manganese(ii) complexes stimulate antitumor immunity via aggravating DNA damage and activating the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Manganese is critical for antitumor immune responses via cGAS-STING and improves the efficacy of clinical immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of Manganese(II) Sulfite in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese(II) sulfite (MnSO₃) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. This document presents quantitative solubility data, detailed experimental protocols for its determination, and explores the factors influencing its solubility, such as temperature, pH, and the presence of common ions.

Quantitative Solubility Data

This compound is sparingly soluble in water, and its solubility is influenced by temperature and the specific hydrate form present. The following tables summarize the available quantitative data on the solubility of this compound and its hydrates.

Table 1: Solubility of this compound Hydrates in Water at Various Temperatures [1]

| Temperature (°C) | Temperature (K) | Solid Phase | Solubility (mass %) | Molality (mol/kg) |

| 20 | 293 | MnSO₃·2.5H₂O | 6.93 x 10⁻³ | 5.13 x 10⁻⁴ |

| --- | 343 | MnSO₃·2.5H₂O | 1.23 x 10⁻² | 9.13 x 10⁻⁴ |

| 90 | 363 | MnSO₃·H₂O | 1.48 x 10⁻² | 1.10 x 10⁻³ |

Table 2: Reported Solubility of this compound in Water [1]

| Condition | Solubility (g MnSO₃/kg H₂O) | Molality (mol/kg) |

| Cold Water | 0.1 | 7.4 x 10⁻⁴ |

| Hot Water | 0.2 | 1.5 x 10⁻³ |

Note: The exact temperatures for "cold" and "hot" water were not specified in the original source.

Table 3: Solubility in the Presence of Carbon Dioxide and Sulfur Dioxide [1]

| Solvent | Solubility (g MnSO₃/dm³) | Molarity (mol/dm³) |

| Cold water saturated with CO₂ | 1 | 7.4 x 10⁻³ |

| Cold water saturated with SO₂ | Readily soluble | --- |

Aqueous Equilibria of this compound

The dissolution of this compound in water is governed by the following equilibrium:

MnSO₃(s) ⇌ Mn²⁺(aq) + SO₃²⁻(aq)

The sulfite ion (SO₃²⁻), being the conjugate base of a weak acid (bisulfite, HSO₃⁻), undergoes hydrolysis in water, which can influence the overall solubility:

SO₃²⁻(aq) + H₂O(l) ⇌ HSO₃⁻(aq) + OH⁻(aq)

This hydrolysis reaction produces hydroxide ions, which can lead to the precipitation of manganese(II) hydroxide (Mn(OH)₂), especially at higher pH values[2]. The solubility of Mn(II) is generally observed to decrease with increasing pH[3][4].

In acidic solutions, the equilibrium shifts towards the formation of sulfurous acid (H₂SO₃), which is unstable and decomposes to sulfur dioxide (SO₂) and water. This explains the increased solubility of this compound in acidic media and in water saturated with SO₂[1][5].

HSO₃⁻(aq) + H⁺(aq) ⇌ H₂SO₃(aq) ⇌ H₂O(l) + SO₂(g)

Experimental Protocols

Determination of Solubility by the Saturation Method

This method involves preparing a saturated solution of this compound and then determining the concentration of dissolved manganese or sulfite ions.

Materials and Equipment:

-

This compound (solid)

-

Deionized water

-

Thermostatically controlled water bath or shaker

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for manganese or sulfite analysis (e.g., Atomic Absorption Spectrometer, ICP-OES, or titration equipment)

Procedure:

-

Saturation: Add an excess amount of solid this compound to a known volume of deionized water in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled water bath or shaker set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.

-

Phase Separation: Once equilibrium is established, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Analysis: Accurately dilute the filtered saturated solution with a known volume of deionized water. Determine the concentration of manganese(II) ions or sulfite ions in the diluted solution using a suitable analytical technique.

-

Calculation: From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution. This represents the solubility of this compound at that temperature.

Analytical Methods for Ion Concentration Determination

-

Manganese(II) Ion (Mn²⁺):

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are highly sensitive and accurate methods for determining the concentration of metal ions in solution.

-

Titrimetric Method: Manganese can be determined titrimetrically using a standard solution of EDTA (ethylenediaminetetraacetic acid) with a suitable indicator.

-

-

Sulfite Ion (SO₃²⁻):

-

Iodometric Titration: Sulfite can be oxidized by a standard solution of iodine, and the endpoint can be determined using a starch indicator.

-

Spectrophotometric Method: A colorimetric method involving the reaction of sulfite with a reagent like Ellman's reagent can be used to determine its concentration spectrophotometrically[2].

-

Factors Influencing Solubility

Effect of pH

The solubility of this compound is significantly influenced by pH. As the pH of the solution decreases (becomes more acidic), the sulfite ions (SO₃²⁻) are protonated to form bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃). The decomposition of sulfurous acid to sulfur dioxide and water shifts the dissolution equilibrium to the right, leading to an increase in the solubility of MnSO₃[1][5].

Conversely, as the pH increases (becomes more alkaline), the concentration of hydroxide ions (OH⁻) increases. This can lead to the precipitation of manganese(II) hydroxide (Mn(OH)₂), which is also sparingly soluble, thereby reducing the concentration of free Mn²⁺ ions in solution and indirectly affecting the solubility of MnSO₃[2].

Common Ion Effect

According to Le Châtelier's principle, the solubility of a sparingly soluble salt is decreased by the presence of a common ion in the solution[6][7][8]. In the case of this compound, adding a soluble salt containing either Mn²⁺ ions (e.g., manganese(II) chloride, MnCl₂) or SO₃²⁻ ions (e.g., sodium sulfite, Na₂SO₃) will shift the dissolution equilibrium to the left, resulting in a decrease in the molar solubility of MnSO₃.

Advanced Topic: Formation of High-Valent Manganese Species

Recent research has shown that in the presence of certain complexing ligands, the Mn(II)/sulfite system can lead to the formation of high-valent manganese species, such as Mn(V)[9][10]. This process is of interest in advanced oxidation processes for water treatment. The proposed pathway involves the complexation of Mn(II), followed by its oxidation.

Below is a simplified representation of a possible reaction pathway.

Caption: Proposed pathway for Mn(V) formation.

This diagram illustrates a simplified proposed pathway where Mn(II) forms a complex with a ligand, which is then activated by sulfite to undergo oxidation to higher valence states, ultimately leading to the oxidation of contaminants.

Conclusion

The solubility of this compound in aqueous solutions is a complex topic influenced by various factors including temperature, pH, and the presence of other ions. While it is sparingly soluble in pure water, its solubility can be significantly increased in acidic conditions. This technical guide provides a foundational understanding of these principles, along with practical experimental protocols for the determination of its solubility. For researchers and professionals, a thorough grasp of these concepts is essential for applications ranging from environmental chemistry to the development of new materials and pharmaceuticals.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jchemlett.com [jchemlett.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: The Thermal Decomposition of Manganese(II) Sulfite Monohydrate

Disclaimer: Direct and detailed experimental data on the thermal decomposition of manganese(II) sulfite monohydrate (MnSO₃·H₂O) is not extensively available in the reviewed literature. The following guide is constructed based on established chemical principles and by drawing analogies from the well-documented thermal decomposition of related manganese compounds, particularly manganese(II) sulfate monohydrate (MnSO₄·H₂O). The quantitative data presented herein is largely theoretical and estimated, providing a scientifically plausible framework for researchers.

Introduction

This compound monohydrate (MnSO₃·H₂O) is an inorganic compound with potential relevance in various chemical processes.[1] Understanding its thermal stability and decomposition pathway is crucial for its application in fields requiring high-temperature processing, such as materials science and catalysis. This technical guide outlines the proposed multi-stage thermal decomposition of MnSO₃·H₂O, providing a theoretical framework, experimental protocols for its analysis, and a visual representation of the decomposition process.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate is anticipated to proceed in a multi-stage process, particularly when heated in an oxidizing atmosphere such as air. The proposed pathway involves dehydration, decomposition of the sulfite, and subsequent oxidation of the resulting manganese oxide.

Stage I: Dehydration

The initial stage of decomposition involves the loss of the water of hydration to form anhydrous this compound (MnSO₃). This is a common first step for hydrated salts. Based on the behavior of analogous compounds like MnSO₄·H₂O, which undergoes dehydration in the temperature range of 200-300°C, a similar temperature range is expected for MnSO₃·H₂O.[2]

MnSO₃·H₂O(s) → MnSO₃(s) + H₂O(g)

Stage II: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound is expected to decompose into manganese(II) oxide (MnO) and sulfur dioxide (SO₂) gas. The thermal stability of metal sulfites varies, but they typically decompose to the corresponding oxide and SO₂ upon heating.

MnSO₃(s) → MnO(s) + SO₂(g)

Stage III: Oxidation of Manganese(II) Oxide

If the thermal decomposition is conducted in an oxidizing atmosphere (e.g., air), the manganese(II) oxide formed is likely to be oxidized to higher manganese oxides. The thermal decomposition of MnSO₄ in air shows the formation of Mn₂O₃ and subsequently Mn₃O₄ at higher temperatures.[2][3] A similar oxidation progression is plausible for MnO. The specific oxide formed will depend on the temperature and oxygen partial pressure.

6MnO(s) + O₂(g) → 2Mn₃O₄(s) 4Mn₃O₄(s) + O₂(g) → 6Mn₂O₃(s)

The final product at elevated temperatures in an air atmosphere is often Mn₃O₄.[2]

Quantitative Data Summary

The following table summarizes the theoretical quantitative data for the proposed thermal decomposition of this compound monohydrate.

| Decomposition Stage | Proposed Chemical Reaction | Estimated Temperature Range (°C) | Theoretical Mass Loss (%) |

| I: Dehydration | MnSO₃·H₂O → MnSO₃ + H₂O | 200 - 350 | 11.77% |

| II: Sulfite Decomposition | MnSO₃ → MnO + SO₂ | 350 - 600 | 41.83% |

| III: Oxidation | 6MnO + O₂ → 2Mn₃O₄ | > 600 | -5.29% (Mass Gain) |

Note: The temperature ranges are estimations based on analogous compounds. The mass gain in Stage III is relative to the mass of MnO.

Experimental Protocols

To experimentally determine the thermal decomposition of this compound monohydrate, thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC) is the recommended methodology.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 10-20 mg of finely ground MnSO₃·H₂O.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen, argon) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen) to distinguish the decomposition and oxidation steps. A typical flow rate would be 50-100 mL/min.

-

Heating Rate: A linear heating rate of 5, 10, or 20 K/min is commonly used. Slower heating rates can provide better resolution of decomposition steps.

-

Temperature Range: Ambient to at least 1000°C to ensure complete decomposition and capture any high-temperature phase transitions.

-

Data Analysis: The TGA curve will provide quantitative information on mass loss as a function of temperature, allowing for the identification of the different decomposition stages. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum decomposition rates.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition (e.g., H₂O, SO₂), the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

X-ray Diffraction (XRD)

To identify the solid intermediate and final products, samples can be heated to specific temperatures corresponding to the observed TGA mass loss steps, and then cooled and analyzed by powder X-ray diffraction.

Visualization of the Decomposition Pathway

The logical flow of the proposed thermal decomposition of this compound monohydrate is illustrated in the following diagram.

References

An In-depth Technical Guide to the Formation and Stability of Manganese(II) Sulfite Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stability, and characterization of manganese(II) sulfite hydrate (MnSO₃·nH₂O). The information compiled herein is intended to serve as a critical resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who require a detailed understanding of this inorganic compound. This document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant chemical and biological processes.

Formation and Physicochemical Properties

This compound exists in various hydrated forms, the formation of which is highly dependent on experimental conditions such as temperature and the concentration of sulfurous acid. The most commonly cited hydrates include the trihydrate (MnSO₃·3H₂O), which exists in monoclinic (α) and orthorhombic (β) forms, as well as a 2.5-hydrate (MnSO₃·2.5H₂O), dihydrate (MnSO₃·2H₂O), and monohydrate (MnSO₃·H₂O)[1].

Crystallographic Data

The crystal structure of α-MnSO₃·3H₂O has been determined by X-ray diffraction. It belongs to the monoclinic space group P2₁/n. The manganese atom is octahedrally coordinated, bonded to oxygen atoms from three water molecules and three distinct sulfite groups[2].

Table 1: Crystallographic Data for α-Manganese(II) Sulfite Trihydrate [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 6.6501(3) Å |

| b | 8.9065(4) Å |

| c | 8.7925(4) Å |

| β | 96.105(3)° |

| Z | 4 |

| Density (measured) | 2.42 g/cm³ |

| Density (calculated) | 2.425 g/cm³ |

| Mn-O Distances | 2.149(2) to 2.314(2) Å |

Solubility

The solubility of this compound hydrates is generally low in water but increases with temperature. It is readily soluble in sulfurous acid and other acids, where it undergoes decomposition[1]. The available solubility data for various hydrates are summarized below.

Table 2: Solubility of this compound Hydrates in Water [1]

| Hydrate Form | Temperature (K) | Solubility (mass %) | Solubility (mol/kg) |

| MnSO₃·2.5H₂O | 293 | 6.93 x 10⁻³ | 5.13 x 10⁻⁴ |

| MnSO₃·2.5H₂O | 343 | 1.23 x 10⁻² | 9.13 x 10⁻⁴ |

| MnSO₃·H₂O | 363 | 1.48 x 10⁻² | 1.10 x 10⁻³ |

| General (at room temp) | ~298 | - | ~5 x 10⁻⁴ |

Experimental Protocols

Synthesis of this compound Trihydrate (α-MnSO₃·3H₂O)

This protocol is based on the precipitation method described in the literature[1].

Objective: To synthesize α-MnSO₃·3H₂O by precipitation from an aqueous solution.

Materials:

-

Manganese(II) chloride (MnCl₂)

-

Alkaline sulfite solution (e.g., Na₂SO₃)

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Prepare an aqueous solution of manganese(II) chloride.

-

Slowly add the alkaline sulfite solution to the MnCl₂ solution in small portions with constant stirring.

-

A precipitate of this compound hydrate will form.

-

Continue the addition of the sulfite solution until precipitation is complete.

-

Allow the precipitate to age in the mother liquor to ensure the formation of the desired hydrate.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with deionized water to remove soluble impurities.

-

Dry the product at a low temperature (e.g., 40-50 °C) to avoid dehydration.

Characterization:

-

X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration and thermal stability.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the sulfite group and water molecules.

Stability of this compound Hydrate

Thermal Stability

Direct thermal analysis data for this compound hydrates is limited. However, by analogy to manganese(II) sulfate monohydrate, a multi-stage decomposition is expected[3]. The process likely involves:

-

Dehydration: Loss of water molecules to form anhydrous MnSO₃.

-

Decomposition: The anhydrous salt decomposes to form manganese oxides (e.g., Mn₃O₄, Mn₂O₃, or MnO₂) and sulfur dioxide (SO₂) gas.

For manganese sulfate monohydrate, dehydration occurs, followed by the decomposition of anhydrous MnSO₄ to Mn₃O₄[3]. The thermal decomposition of manganese carbonate also proceeds through various manganese oxide intermediates[4].

Table 3: Thermal Decomposition Stages of Analagous Manganese Compounds

| Compound | Stage | Temperature Range | Products | Reference |

| MnSO₄·H₂O | Dehydration | ~100-300 °C | MnSO₄ + H₂O | [3] |

| MnSO₄ | Decomposition | >800 °C | Mn₃O₄ + SO₃ | [3] |

| MnCO₃ | Decomposition | 300-1000 °C | MnO₂, Mn₂O₃, Mn₃O₄ | [5] |

It is crucial to perform TGA-DSC analysis on this compound hydrates to determine their specific decomposition temperatures and products.

Aqueous Stability and Oxidation

This compound is susceptible to oxidation in aqueous environments, particularly in the presence of dissolved oxygen. The Mn(II) ion can catalyze the autoxidation of sulfite (S(IV)) to sulfate (S(VI))[6]. This reaction is complex and pH-dependent. In neutral to alkaline solutions, Mn(II) itself can be oxidized to higher manganese oxides (e.g., MnO₂), which can further influence the reaction pathways[7]. The instability of the sulfite ion, which readily oxidizes to sulfate, is a key challenge in handling and storing this compound[6].

Relevance in Biological Systems

While manganese is an essential trace element, excessive exposure can lead to neurotoxicity. The specific role of the sulfite anion in this context is not well-defined, and toxicity is generally attributed to the manganese(II) ion. Chronic exposure to manganese can lead to a condition known as manganism, with symptoms resembling Parkinson's disease. At a cellular level, manganese-induced neurotoxicity is linked to oxidative stress, mitochondrial dysfunction, and apoptosis. Signaling pathways such as the PI3K/Akt pathway have been implicated in mediating these effects.

Conclusion

This compound hydrates are a family of inorganic compounds whose formation and stability are intricately linked to the conditions of their preparation and environment. While fundamental data on their crystallographic structure and solubility are available, further research is needed to fully elucidate their thermal decomposition behavior and the kinetics of their degradation in aqueous systems. For professionals in drug development and other fields, a thorough understanding of the stability of both the manganese(II) ion and the sulfite anion is critical for formulation, storage, and toxicological assessment. The protocols and data presented in this guide provide a foundational basis for further investigation and application of these compounds.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. Kristallstruktur von Mangan(II)sulfit-Trihydrat, α-MnSO3·... [degruyterbrill.com]

- 3. Kinetics for Thermal Decomposition of Manganese Compounds - Dissertation [m.dissertationtopic.net]

- 4. Kinetics of the Thermal Decomposition of Rhodochrosite | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Research Compound [benchchem.com]

- 7. Science made alive: Chemistry/Solutions [woelen.homescience.net]

An In-depth Technical Guide to the Redox Potential of the Mn(II)/Mn(III) Couple in Sulfite Media

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the electrochemical behavior of the manganese(II)/manganese(III) redox couple in aqueous sulfite media. Due to the limited availability of direct quantitative data in the existing literature, this document synthesizes foundational principles and proposes a comprehensive experimental protocol for the determination of the redox potential.

Introduction

Manganese (Mn) is a critical transition metal in various chemical and biological systems, notable for its ability to exist in multiple oxidation states. The Mn(II)/Mn(III) redox couple, in particular, plays a pivotal role in catalysis, environmental chemistry, and as a cofactor in metalloenzymes. The redox potential of this couple is highly sensitive to the coordinating environment. In aqueous solutions, the simple Mn(III) ion is unstable and prone to disproportionation into Mn(II) and MnO2. However, the presence of complexing ligands can significantly stabilize the Mn(III) state, thereby modulating the redox potential.

Sulfite (SO₃²⁻) and its protonated forms (bisulfite, HSO₃⁻) are known to interact with manganese ions. This interaction is crucial in processes such as the reductive leaching of manganese ores and in advanced oxidation processes for water treatment, where Mn(II)-catalyzed sulfite activation generates potent sulfate radicals.[1][2] Understanding the formal redox potential (E°') of the Mn(II)/Mn(III) couple in sulfite media is essential for optimizing these applications and for elucidating the underlying reaction mechanisms. This guide outlines the key chemical principles and provides a detailed methodology for the electrochemical characterization of this system.

Theoretical Background: The Role of Sulfite in Mn(III) Stabilization

The standard redox potential of the hydrated Mn²⁺/Mn³⁺ couple is approximately +1.51 V versus the Normal Hydrogen Electrode (NHE).[3] This high potential indicates that Mn(III) is a strong oxidant and is readily reduced. The presence of a complexing agent (ligand), such as sulfite, can dramatically alter this potential.

The stabilization of the Mn(III) oxidation state by a ligand (L) can be represented by the following equilibrium:

Mn³⁺ + nL ⇌ [Mn(L)ₙ]³⁺

This complexation removes the free Mn³⁺ ion from the solution, shifting the redox equilibrium:

[Mn(L)ₙ]³⁺ + e⁻ ⇌ [Mn(L)ₙ]²⁺ (assuming the Mn(II) complex also forms)

According to the Nernst equation, the formal potential (E°') of the couple is influenced by the stability constants (β) of the Mn(II) and Mn(III) complexes:

E°' = E°(Mn²⁺/Mn³⁺) - (RT/F) * ln(βₙ(Mn³⁺) / βₙ(Mn²⁺))

Where:

-

E°(Mn²⁺/Mn³⁺) is the standard potential of the hydrated couple.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

F is the Faraday constant.

-

βₙ is the overall stability constant for the formation of the respective metal-ligand complex.

Given that sulfite is expected to form a more stable complex with the harder Lewis acid Mn(III) than with Mn(II), the ratio βₙ(Mn³⁺) / βₙ(Mn²⁺) will be large, leading to a significant decrease in the formal redox potential. This makes the oxidation of Mn(II) to Mn(III) more favorable in the presence of sulfite.

Proposed Reaction Pathways in Sulfite Media

In an aerated aqueous sulfite solution, the oxidation of Mn(II) can proceed through a series of steps. The process is known to be oxygen-dependent and leads to the formation of a Mn(III)-sulfite complex, which is a key intermediate in the generation of sulfate radicals for oxidation reactions.[2][4]

Caption: Proposed mechanism for Mn(II)-catalyzed sulfite activation.

Quantitative Data Presentation

| Sulfite Conc. (M) | pH | Temperature (°C) | E_pa (V vs. Ag/AgCl) | E_pc (V vs. Ag/AgCl) | E°' (V vs. Ag/AgCl) | ΔE_p (mV) |

| 0.01 | 6.0 | 25 | ||||

| 0.05 | 6.0 | 25 | ||||

| 0.10 | 6.0 | 25 | ||||

| 0.10 | 7.0 | 25 | ||||

| 0.10 | 8.0 | 25 | ||||

| 0.10 | 6.0 | 35 |

Table 1: Template for Recording Experimentally Determined Redox Potential Data. E_pa = Anodic Peak Potential, E_pc = Cathodic Peak Potential, E°' = Formal Redox Potential calculated as (E_pa + E_pc)/2, ΔE_p = |E_pa - E_pc|.

Experimental Protocol: Determination by Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful electrochemical technique to investigate the redox properties of a system. The following protocol is a proposed method for determining the formal redox potential of the Mn(II)/Mn(III) couple in sulfite media.[5][6]

Materials and Equipment

-

Potentiostat/Galvanostat: With software for control and data acquisition.

-

Electrochemical Cell: A three-electrode cell (15-25 mL volume).

-

Working Electrode: Glassy carbon electrode (GCE, ~3 mm diameter).

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl, saturated KCl).

-

Counter Electrode: Platinum wire or graphite rod.

-

Reagents:

-

Manganese(II) sulfate (MnSO₄) or Manganese(II) chloride (MnCl₂).

-

Sodium sulfite (Na₂SO₃), anhydrous.

-

Supporting Electrolyte: 0.5 M Sodium sulfate (Na₂SO₄), anhydrous.

-

pH Buffers: Phosphate buffer solutions (for pH 6-8).

-

High-purity deionized water.

-

Nitrogen or Argon gas for deaeration.

-

-

Polishing materials: Alumina slurries (e.g., 0.3 and 0.05 µm) and polishing pads.

Experimental Workflow

Caption: Workflow for determining the Mn(II)/Mn(III) redox potential.

Detailed Procedure

-

Electrode Preparation: Polish the glassy carbon working electrode with alumina slurries on a polishing pad, starting with 0.3 µm and finishing with 0.05 µm. Rinse thoroughly with deionized water and sonicate for 1-2 minutes to remove any adhered particles.

-

Solution Preparation: Prepare a stock solution of the supporting electrolyte (e.g., 0.5 M Na₂SO₄) in the desired pH buffer. Prepare a stock solution of Mn(II) (e.g., 100 mM MnSO₄).

-

Cell Assembly: Assemble the three-electrode cell with a known volume of the buffered supporting electrolyte. Add the desired concentration of sodium sulfite. Insert the electrodes.

-

Deaeration: Purge the solution with high-purity nitrogen or argon gas for at least 15 minutes before the experiment and maintain a blanket of inert gas over the solution during measurements to prevent oxygen interference.[2]

-

Background Scan: Run a cyclic voltammogram of the supporting electrolyte with sulfite but without manganese to establish the potential window where no background reactions occur. A typical range might be -0.2 V to +1.2 V vs. Ag/AgCl.

-

Analyte Measurement: Add a small aliquot of the Mn(II) stock solution to the cell to achieve the desired concentration (e.g., 1 mM).

-

Data Acquisition:

-

Record the cyclic voltammogram, starting the scan from a potential where no reaction occurs (e.g., 0.0 V) towards a positive potential.

-

Perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox process.

-

-

Data Analysis:

-

From the voltammogram, determine the anodic peak potential (E_pa) and the cathodic peak potential (E_pc).

-

Calculate the formal redox potential (E°') as the average of the peak potentials: E°' = (E_pa + E_pc) / 2.

-

Calculate the peak separation (ΔE_p = E_pa - E_pc). For a reversible one-electron process, ΔE_p should be close to 59 mV at 25°C. A larger separation suggests quasi-reversible or irreversible kinetics.

-

Plot the peak currents versus the square root of the scan rate. A linear relationship indicates a diffusion-controlled process.

-

Conclusion

The redox potential of the Mn(II)/Mn(III) couple is a fundamental parameter that is significantly influenced by the presence of sulfite ions due to the formation of stable Mn(III)-sulfite complexes. While direct quantitative data is scarce, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination using cyclic voltammetry. By systematically varying parameters such as sulfite concentration, pH, and temperature, researchers can populate the provided data table, contributing valuable information to the fields of catalysis, environmental science, and bioinorganic chemistry. The proposed workflow and reaction diagrams serve as a logical foundation for professionals engaged in the study of manganese redox chemistry.

References

The Biological Role of Manganese and Sulfite in Enzymatic Reactions: An In-depth Technical Guide

Absence of Evidence for a Direct Role of Manganese(II) Sulfite

To date, there is no scientific evidence to suggest a direct, specific biological role for the compound this compound (MnSO₃) in enzymatic reactions. While both manganese and sulfite are crucial for various biological processes, they primarily function as separate entities. This guide, therefore, provides a comprehensive overview of the distinct and significant roles of manganese (Mn²⁺) and sulfite (SO₃²⁻) ions in the context of enzymatic reactions, addressing the core interests of researchers, scientists, and drug development professionals.

The Role of Manganese (Mn²⁺) as an Enzymatic Cofactor

Manganese is an essential trace element that functions as a cofactor for a wide array of enzymes across all domains of life.[1] It is a critical component in numerous proteins and enzymes involved in processes such as macronutrient metabolism, bone formation, and defense against free radicals.[2] The ability of manganese to exist in multiple oxidation states (primarily Mn²⁺ and Mn³⁺) makes it a versatile catalyst in redox reactions.

Key Manganese-Dependent Enzymes

Several classes of enzymes, including oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases, utilize manganese as a cofactor.[2] Notable examples include:

-

Manganese Superoxide Dismutase (MnSOD): Located in the mitochondria, MnSOD is a primary antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thus protecting cells from oxidative damage.[3]

-

Arginase: A key enzyme in the urea cycle, arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[2][1][4] This reaction is crucial for the detoxification of ammonia.

-

Pyruvate Carboxylase: This enzyme plays a vital role in gluconeogenesis and the replenishment of the citric acid cycle by catalyzing the carboxylation of pyruvate to oxaloacetate.[1][4]

-

Glutamine Synthetase: Found predominantly in the brain, this enzyme is responsible for the synthesis of glutamine from glutamate and ammonia, a critical process for neurotransmitter metabolism and ammonia detoxification.[1]

Quantitative Data on Manganese-Dependent Enzymes

The following table summarizes key kinetic parameters for some of the most well-studied manganese-dependent enzymes.

| Enzyme | Organism/Tissue | Substrate | K_m_ | V_max_ | k_cat_ | Reference |

| Arginase | Rat Liver | L-Arginine | 1.7 mM | - | - | [3] |

| Arginase II (human) | - | L-Arginine | 1.4-1.6 mM | - | - | [5] |

| Manganese Superoxide Dismutase (human) | - | Superoxide | - | - | 40,000 s⁻¹ | [6] |

| Manganese Superoxide Dismutase (Propionibacterium shermanii) | - | Superoxide | 0.54 mM | 2000 mol·s⁻¹ | - | [7] |

| Glutamine Synthetase | Ovine Brain | ATP | - | - | - | [8] |

| Sulfite Oxidase (native) | - | Sulfite | 17 µM | - | 16 s⁻¹ | [9] |

The Role of Sulfite (SO₃²⁻) in Enzymatic Reactions

Sulfite is a highly reactive sulfur-containing molecule that plays a dual role in biological systems. It is an intermediate in the metabolism of sulfur-containing amino acids and can also be toxic at high concentrations. The cellular concentration of sulfite is tightly regulated by a series of enzymatic reactions.

Key Enzymes in Sulfite Metabolism

-

Sulfite Oxidase: This mitochondrial enzyme is crucial for the detoxification of sulfite. It catalyzes the oxidation of sulfite to the less toxic sulfate, which is then excreted. This is the final step in the metabolism of sulfur-containing amino acids.

-

Sulfite Reductase: Found in plants, bacteria, and fungi, this enzyme catalyzes the reduction of sulfite to sulfide. This is a key step in the assimilation of sulfur into amino acids.

Sulfite as an Enzyme Inhibitor

Sulfite is a well-known inhibitor of several enzymes, most notably polyphenol oxidase (PPO), the enzyme responsible for enzymatic browning in fruits and vegetables. Sulfite can inhibit PPO through multiple mechanisms, including by reacting with the enzymatically produced quinones and by directly and irreversibly modifying the enzyme's structure.

Quantitative Data on Sulfite-Interacting Enzymes

The table below provides kinetic data for enzymes that either metabolize or are inhibited by sulfite.

| Enzyme | Organism/Tissue | Substrate/Inhibitor | K_m_ / K_i_ / IC_50_ | V_max_ | k_cat_ | Inhibition Type | Reference |

| Sulfite Oxidase (native) | - | Sulfite | 17 µM | - | 16 s⁻¹ | - | |

| Sulfite Oxidase (R160Q mutant) | - | Sulfite | 1.7 mM | - | 2.4 s⁻¹ | - | [9] |

| Sulfite Oxidase (R160K mutant) | - | Sulfite | 332 µM | - | 4.8 s⁻¹ | - | [9] |

| Polyphenol Oxidase | Ginger | Sodium Metabisulfite | K_i = (not specified) | - | - | Non-competitive | [1] |

| Polyphenol Oxidase | Ginger | Sodium Metabisulfite | IC_50_ = (not specified) | - | - | - | [1] |

Experimental Protocols

Detailed methodologies for assaying the activity of key manganese-dependent and sulfite-metabolizing enzymes are provided below.

Manganese Superoxide Dismutase (MnSOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine/xanthine oxidase system. The inhibition of the colorimetric reaction is proportional to the SOD activity.[10]

Protocol:

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer. Centrifuge to remove debris and collect the supernatant.

-

Reaction Mixture: In a 96-well plate, add the sample, a solution of WST-1, and xanthine oxidase to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: The SOD activity is calculated as the percentage of inhibition of the rate of formazan dye formation. One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of reduction by 50%.[10]

Arginase Activity Assay

Principle: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of arginine. The urea is then quantified colorimetrically.

Protocol:

-

Sample Preparation: Homogenize tissues or lyse cells in a buffer containing MnCl₂, which is essential for arginase activation.

-

Reaction: Add the sample to a substrate solution containing L-arginine and incubate at 37°C.

-

Stopping the Reaction: Stop the reaction by adding an acidic solution.

-

Urea Detection: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone) that reacts with urea to produce a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Calculation: The amount of urea produced is determined by comparison to a urea standard curve.

Sulfite Oxidase Activity Assay

Principle: Sulfite oxidase activity can be measured by monitoring the reduction of cytochrome c, which is coupled to the oxidation of sulfite.

Protocol:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.5), cytochrome c, and the enzyme sample.

-

Initiation: Start the reaction by adding a solution of sodium sulfite.

-

Measurement: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, using a spectrophotometer.

-

Calculation: The rate of cytochrome c reduction is used to calculate the sulfite oxidase activity, using the molar extinction coefficient of reduced cytochrome c. One unit of activity is defined as the amount of enzyme that oxidizes 1.0 µmole of sulfite per minute.

Signaling Pathways and Experimental Workflows

Urea Cycle

The following diagram illustrates the urea cycle, highlighting the role of arginase, a manganese-dependent enzyme.

Sulfite Metabolism Pathway

This diagram shows the central role of sulfite oxidase and sulfite reductase in the metabolism of sulfite.

Conclusion

While a direct enzymatic role for this compound has not been established, the individual contributions of manganese and sulfite are of paramount importance in biochemistry. Manganese serves as a vital cofactor for a multitude of enzymes essential for metabolism and antioxidant defense. Sulfite is a key intermediate in sulfur metabolism, and its levels are tightly controlled by specific enzymes to prevent toxicity. Understanding the mechanisms of these manganese-dependent and sulfite-metabolizing enzymes is crucial for research in metabolic diseases, neurodegenerative disorders, and for the development of novel therapeutic agents. The provided data and protocols offer a foundational resource for professionals in these fields.

References

- 1. Inhibitory effect of chemical and natural anti-browning agents on polyphenol oxidase from ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Sulfur Oxygenase Reductase Activity Assay: Catalyzing a Reaction with Elemental Sulfur as Substrate at High Temperatures [en.bio-protocol.org]

- 5. Structures of the sulfite detoxifying F420-dependent enzyme from Methanococcales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamopen.com [benthamopen.com]

- 7. Sulfite reductase - Wikipedia [en.wikipedia.org]

- 8. Methyl viologen-linked sulfite reductase from spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic Activity of Polyphenol Oxidase: A Laboratory Experiment in Flexible Learning – Oriental Journal of Chemistry [orientjchem.org]

- 10. Untitled Document [ucl.ac.uk]

Environmental fate and impact of Manganese(II) sulfite

An In-depth Technical Guide to the Environmental Fate and Impact of Manganese(II) Sulfite

Disclaimer: Direct and comprehensive studies on the environmental fate and ecotoxicological impact of this compound (MnSO₃) are notably scarce in publicly available scientific literature. Consequently, this guide synthesizes information on the known properties of its constituent ions—manganese(II) (Mn²⁺) and sulfite (SO₃²⁻)—and draws parallels with the closely related and more extensively studied compound, Manganese(II) sulfate (MnSO₄), to provide a scientifically grounded assessment. All inferences and extrapolations are clearly noted.

Introduction

This compound is an inorganic compound with the chemical formula MnSO₃. It exists in various hydrated forms and is encountered in several industrial applications. While manganese is an essential micronutrient for most living organisms, its presence in the environment in elevated concentrations can lead to adverse ecological effects. The environmental fate of this compound is primarily dictated by the individual behavior of the manganese(II) cation and the sulfite anion under various environmental conditions. This document provides a detailed overview of its expected environmental behavior, ecotoxicological profile, and the methodologies used to assess its impact.

Chemical and Physical Properties

The fundamental properties of a chemical compound, such as its solubility in water, govern its transport and bioavailability in the environment. This compound is sparingly soluble in water, a factor that influences its dissolution and subsequent dissociation into Mn²⁺ and SO₃²⁻ ions.

Solubility Data

The solubility of this compound is dependent on temperature and its hydration state. The available quantitative data on its solubility in water are summarized in the table below.

| Compound Form | Temperature (K) | Solubility (mass %) | Molar Solubility (mol/kg) | Reference |

| MnSO₃·2.5H₂O | 293 | 6.93 x 10⁻³ | 5.13 x 10⁻⁴ | [1] |

| MnSO₃·2.5H₂O | 343 | 1.23 x 10⁻² | 9.13 x 10⁻⁴ | [1] |

| MnSO₃·H₂O | 363 | 1.48 x 10⁻² | 1.10 x 10⁻³ | [1] |

| MnSO₃ (hydrates) | Room Temp. | - | ~5.0 x 10⁻⁴ | [1] |

Environmental Fate

The environmental fate of this compound is a composite of the transport and transformation processes affecting the manganese(II) and sulfite ions upon their release into soil, water, or air.

Transformation and Persistence

In Aquatic Environments: Upon dissolution in water, this compound dissociates into Mn²⁺ and SO₃²⁻ ions. The subsequent fate is driven by two primary processes:

-

Oxidation of Sulfite: The sulfite ion (SO₃²⁻) is chemically unstable in the presence of oxygen and is readily oxidized to the more stable sulfate ion (SO₄²⁻). This reaction can be catalyzed by various factors, including the presence of transition metal ions like Mn²⁺ itself. Given this reactivity, the sulfite component of MnSO₃ is expected to have a short persistence in aerobic aquatic environments.[2][3]

-

Speciation of Manganese: The fate of the Mn²⁺ ion is highly dependent on the pH and redox potential (Eh) of the water body.[1][4]

-

Aerobic and Neutral/Alkaline Conditions (High Eh, pH > 7): Soluble Mn²⁺ is oxidized to insoluble manganese oxides and hydroxides, primarily Mn(IV) oxides (e.g., MnO₂).[1][4] This process can be slow abiotically but is often significantly accelerated by microbial catalysis (biotic oxidation).[5][6][7] These manganese oxides are solids that will precipitate and become part of the sediment.

-

Anaerobic or Acidic Conditions (Low Eh, pH < 6): The reduced, soluble Mn²⁺ form is stable and will persist in the water column.[1][4] This makes manganese more mobile and bioavailable under these conditions.

-

In Soil Environments: The behavior of this compound in soil mirrors its fate in water.

-

The sulfite component is expected to rapidly oxidize to sulfate. Sulfate is a common component of soils and is generally mobile.

-

The manganese(II) ion's mobility is governed by soil pH and redox status. In well-drained, aerated soils with neutral to alkaline pH, Mn²⁺ will tend to oxidize and precipitate as Mn(IV) oxides, limiting its mobility.[4] In acidic or waterlogged (anaerobic) soils, Mn²⁺ will be the dominant, more mobile form, and can be leached into groundwater or taken up by plants.[4][8]

The probable environmental transformation pathway for this compound is depicted in the diagram below.

References

- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 2. Sulfate & Health | California Air Resources Board [ww2.arb.ca.gov]

- 3. Sulfate - Wikipedia [en.wikipedia.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Manganese in Lake Water - Natural Lake Biosciences [naturallake.com]

- 6. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 7. Frontiers | Biotic and Abiotic Mechanisms of Manganese (II) Oxidation in Lake Erie [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Synthesis of Manganese(II) Sulfite: A Journey Through Discovery and Modern Techniques

A comprehensive guide for researchers, scientists, and drug development professionals, this whitepaper delves into the historical discovery and evolution of Manganese(II) sulfite synthesis. It provides a detailed look at early experimental methods and contrasts them with contemporary protocols, supported by quantitative data and procedural diagrams.

A Glimpse into the Past: The Dawn of this compound Synthesis

The latter half of the 19th century marked the initial explorations into the synthesis of this compound (MnSO₃). While the discovery of manganese itself is credited to Carl Wilhelm Scheele and its isolation to Johan Gottlieb Gahn in the 1770s, the specific synthesis of its sulfite salt came later. Early investigations by several chemists laid the groundwork for our current understanding of this compound and its various hydrated forms.

Key figures in the nascent stages of this compound synthesis include A. Gorgeu (1883), M.G. Deniges (1892), C. Rammelsberg (1846), and A. Röhrig (1888). Their work, documented in the scientific journals of the era, primarily revolved around the precipitation of different this compound hydrates from aqueous solutions.

One of the earliest documented methods, attributed to A. Gorgeu in 1883 , involved the precipitation of this compound trihydrate (MnSO₃·3H₂O). This was achieved by reacting a solution of manganese(II) chloride with an alkaline sulfite solution. While the exact concentrations and conditions were not always meticulously documented in these early reports, the fundamental principle of combining a soluble manganese(II) salt with a source of sulfite ions to induce precipitation was established.

These pioneering chemists meticulously observed the formation of various crystalline hydrates depending on the reaction conditions, such as temperature and the concentration of sulfurous acid. Their qualitative and semi-quantitative analyses provided the first insights into the solubility and stability of these compounds.

Modern Synthesis of this compound: Precision and Control

Contemporary methods for synthesizing this compound have built upon the foundational precipitation techniques of the 19th century, introducing greater control over stoichiometry, purity, and crystal form. The most common and reliable method remains the aqueous precipitation reaction.

This process typically involves the reaction of a soluble manganese(II) salt, most commonly manganese(II) sulfate (MnSO₄) or manganese(II) chloride (MnCl₂), with a solution containing sulfite ions (SO₃²⁻), such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). The resulting this compound, being sparingly soluble in water, precipitates out of the solution.

The general chemical equation for this reaction is:

Mn²⁺(aq) + SO₃²⁻(aq) → MnSO₃(s)

The specific hydrate that forms is dependent on the reaction temperature. For instance, the trihydrate (MnSO₃·3H₂O) is typically formed at room temperature, while the monohydrate (MnSO₃·H₂O) can be obtained at elevated temperatures.

Experimental Workflow for Modern Synthesis

The following diagram illustrates a typical workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocols

Synthesis of this compound Trihydrate (MnSO₃·3H₂O)

This protocol describes the synthesis of this compound trihydrate via a precipitation reaction at room temperature.

Materials:

-

Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

-

Sodium sulfite (Na₂SO₃)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.5 M solution of Manganese(II) sulfate: Dissolve the appropriate amount of MnSO₄·H₂O in a measured volume of deionized water.

-

Prepare a 0.5 M solution of Sodium sulfite: Dissolve the appropriate amount of Na₂SO₃ in a measured volume of deionized water.

-

Precipitation: While stirring vigorously, slowly add the sodium sulfite solution to the manganese(II) sulfate solution at room temperature. A white precipitate of this compound trihydrate will form immediately.

-

Digestion: Continue stirring the mixture for 1-2 hours to allow for complete precipitation and crystal growth.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the precipitate several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to facilitate drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40 °C) to avoid dehydration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound and its common hydrates.

Table 1: Solubility of this compound Hydrates in Water

| Hydrate Form | Temperature (°C) | Solubility ( g/100 mL) |

| MnSO₃·3H₂O | 25 | ~0.01 |

| MnSO₃·H₂O | 25 | ~0.005 |

| MnSO₃·H₂O | 100 | ~0.02 |